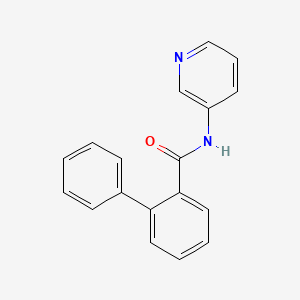

![molecular formula C16H21N3O3 B5503549 7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to quinoxalin-2(1H)-one derivatives often involves multi-step chemical reactions, including three-component synthesis strategies. For example, a method for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates has been developed, based on a three-component reaction involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, indicating the complexity and versatility of synthetic routes available for such compounds (Lisovenko & Dryahlov, 2014).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized by the presence of a bicyclic quinoxalinone core, which can significantly influence the molecule's electronic and spatial configuration. Such structures often exhibit intriguing chemical behavior due to their conjugated systems and potential for various intermolecular interactions. Detailed analysis of similar compounds, such as isoquinolines and tetrahydroisoquinolines, reveals insights into their stereochemistry and conformational preferences, which are crucial for understanding the molecular structure and activity of quinoxalinone derivatives (Mondeshka et al., 1992).

Chemical Reactions and Properties

Quinoxalinone derivatives participate in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. The presence of functional groups such as carbonyl, hydroxyl, and amino groups in the molecule's structure allows for a broad spectrum of chemical transformations, including but not limited to, nucleophilic substitutions, oxidations, and reductions. These reactions are pivotal for further functionalization and exploration of the compound's chemical space (Podila & Omprakash, 2020).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure-Activity Relationships

Quinoxaline derivatives have been synthesized and studied for their antibacterial properties. For example, 5-substituted 6,8-difluoroquinolones, including sparfloxacin, have shown improved antibacterial potency compared to earlier quinolone antibacterial agents, indicating the importance of specific substitutions for enhancing drug efficacy without detailing drug use or dosage information (Miyamoto et al., 1990).

Molecular Transformations and Antibacterial Activity

The synthesis of quinoxalinones by reacting o-phenylenediamines with dimethyl acetylenedicarboxylate has been explored, highlighting the versatility of quinoxaline derivatives in producing compounds with potential pharmacological activities (Suschitzky et al., 1975).

Potential for Antimicrobial Agents

Quinoxaline derivatives have been synthesized with the aim of potentiating the antiproliferative activity of anticancer drugs in drug-resistant cell lines, suggesting their utility in overcoming multidrug resistance, a major challenge in cancer chemotherapy (Carta et al., 2006).

Chemical Constituents and Biological Activity

Research into the chemical constituents of natural products, such as Thalictrum delavayi, has led to the isolation of new compounds alongside known ones, indicating the potential of natural product research in discovering novel bioactive molecules (Wang et al., 2003).

Eigenschaften

IUPAC Name |

7-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-10-9-19(6-5-16(10,2)22)15(21)11-3-4-12-13(7-11)18-14(20)8-17-12/h3-4,7,10,17,22H,5-6,8-9H2,1-2H3,(H,18,20)/t10-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEJBLGWRRFMRY-HWPZZCPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)NCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC3=C(C=C2)NCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)